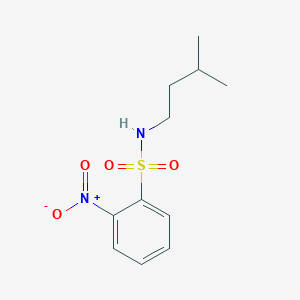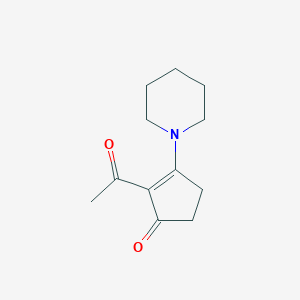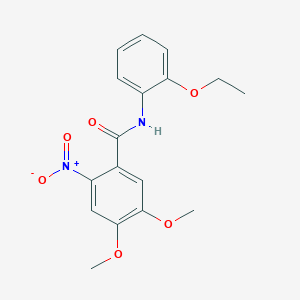
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone, also known as IBMP, is a chemical compound that has been studied for its potential use in scientific research. IBMP is a benzimidazole derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This compound has been found to have a high binding affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have a high binding affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the reduction of inflammation. This compound has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and cognition. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been found to reduce inflammation in various animal models, which suggests that it may have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone in lab experiments is its high binding affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. Additionally, this compound has been found to have various biochemical and physiological effects, which makes it a promising compound for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone. One potential direction is to further investigate its potential use as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a cancer treatment, given its ability to inhibit cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone involves the reaction of 1H-benzimidazole-2-carboxylic acid with 4-methoxybenzyl chloride in the presence of potassium carbonate and isopropyl alcohol. The resulting product is then purified through recrystallization to obtain the pure this compound compound.
科学的研究の応用
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders, cancer, and inflammation. This compound has been found to have a high binding affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXCRBZUGKPCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)



![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)